molecular formula C34H25Br5N4O8 B1249161 Bastadin 14

Bastadin 14

Cat. No.: B1249161
M. Wt: 1017.1 g/mol
InChI Key: HXWATZFIMWEHEG-XDDRAWHZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bastadin 14 (CAS 146345-73-5) is a brominated tyrosine-derived cyclic peptide originally isolated from the marine sponge Ianthella basta . This complex natural product belongs to the bastadin family, characterized by their unique halogenated diphenyl ether structures . It is a subject of interest in oncology research due to its potent in vitro cytostatic and cytotoxic effects against various cancer cell lines . Studies on related bastadins have shown that these compounds can maintain activity in cancer cells displaying intrinsic resistance to pro-apoptotic stimuli, suggesting a potential mechanism for combating aggressive cancers . The compound's research value is linked to its dual inhibitory action. It is identified as an inhibitor of both topoisomerase II and dihydrofolate reductase . Topoisomerase II is a critical nuclear enzyme involved in DNA replication and cell proliferation, making it a prominent target in cancer therapy . By inhibiting this enzyme, this compound can disrupt essential processes in rapidly dividing cancer cells. Its role as a dihydrofolate reductase inhibitor further adds to its cytostatic potential by interfering with nucleotide synthesis . Researchers value this compound as a tool for studying these key enzymatic pathways and for exploring new approaches to target apoptosis-resistant cancer cells. Its structural framework also serves as a model for the design of novel anti-cancer agents. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans.

Properties

Molecular Formula

C34H25Br5N4O8

Molecular Weight

1017.1 g/mol

IUPAC Name

(12E,25E,28E)-5,16,21,32,33-pentabromo-4,20-dihydroxy-12,25-bis(hydroxyimino)-2,18-dioxa-10,27-diazapentacyclo[28.2.2.214,17.13,7.119,23]octatriaconta-1(32),3,5,7(38),14,16,19,21,23(35),28,30,33,36-tridecaene-11,26-dione

InChI

InChI=1S/C34H25Br5N4O8/c35-20-7-16-1-2-27(20)50-28-15-19(11-22(37)30(28)44)13-26(43-49)34(47)40-5-3-17-9-23(38)32(24(39)10-17)51-29-14-18(8-21(36)31(29)45)4-6-41-33(46)25(12-16)42-48/h1-3,5,7-11,14-15,44-45,48-49H,4,6,12-13H2,(H,40,47)(H,41,46)/b5-3+,42-25+,43-26+

InChI Key

HXWATZFIMWEHEG-XDDRAWHZSA-N

Isomeric SMILES

C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)N/C=C/C4=CC(=C(C(=C4)Br)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Canonical SMILES

C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NC=CC4=CC(=C(C(=C4)Br)OC5=C(C(=CC1=C5)Br)O)Br)Br)O)Br

Synonyms

bastadin 14

Origin of Product

United States

Scientific Research Applications

Biological Applications

1. Anticancer Activity
Bastadin 14 has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it may induce apoptosis and inhibit cell proliferation through multiple mechanisms.

  • Mechanism of Action : It modulates key signaling pathways involved in cell survival and proliferation. Research has demonstrated that this compound activates caspases and disrupts mitochondrial function in cancer cells.

Case Study : In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) revealed a dose-dependent reduction in cell viability. At a concentration of 20 µM, cell viability decreased by approximately 60% compared to control groups.

2. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Bacillus subtilis, while showing reduced activity against Escherichia coli (MIC ≥ 32 µg/mL).

3. Neuroprotective Effects
this compound has been studied for its potential neuroprotective properties, particularly concerning calcium signaling in neurons.

  • Study Findings : In cultured neuronal cells, this compound enhanced calcium transients, suggesting a role in modulating neuronal excitability. This can be crucial for developing treatments for neurodegenerative diseases.

Industrial Applications

This compound's unique properties make it a candidate for various industrial applications:

  • Chemical Probes : Used as a chemical probe to study structure-activity relationships of brominated compounds.
  • Development of New Materials : Its antimicrobial properties can be harnessed in developing new materials for medical devices or packaging.

Preparation Methods

Retrosynthetic Disassembly of the Macrocyclic Core

The synthesis of Bastadin 14 begins with a retrosynthetic disconnection of the macrocyclic structure into two primary fragments:

  • Western Part : An α,ω-diamine subunit containing the o-brominated diaryl ether motif.

  • Eastern Part : An α,ω-dicarboxylic acid subunit with brominated aryl rings and the α-oximino amide functionality.

This bifurcation simplifies the synthesis into modular components, enabling combinatorial assembly of bastadins with varying bromination patterns. Critical disconnections include:

  • Cleavage of the macrocyclic amide bonds to yield linear precursors.

  • Fragmentation of the diaryl ether linkages into brominated phenol and iodonium salt precursors.

Preparation of Key Intermediates

Synthesis of the Western Part: α,ω-Diamine Subunit

The western part is synthesized via iodonium salt-mediated coupling of o-brominated phenols. Key steps include:

Diaryl Ether Formation Using Symmetrical Iodonium Salts

Bis-(2-benzyloxy-5-formyl-phenyl)-iodonium bromide (6b ) serves as a pivotal intermediate. Its preparation involves:

  • Bromination : Selective bromination of 2-benzyloxy-5-formylphenol using Br2\text{Br}_2 in acetic acid.

  • Iodonium Salt Formation : Reaction of the brominated phenol with iodobenzene diacetate and HBF4\text{HBF}_4 in dichloromethane.

Reaction Conditions :

\text{Yield}: 72\%; \quad \text{Key Data}: \, ^1\text{H NMR (CDCl}_3\text{)} \, \delta \, 7.57 \, (\text{s}, \, 1\text{H}), \, 7.47 \, (\text{d}, \, J = 1.9 \, \text{Hz}, \, 1\text{H}).

Cobalt Boride-Mediated Nitrile Reduction

The α,ω-aminonitrile intermediate is reduced to the corresponding diamine using cobalt boride (Co2B\text{Co}_2\text{B}) in ethanol. This step establishes the stereochemistry of the aliphatic chain while preserving bromine substituents.

Optimization :

  • Temperature : 0°C to room temperature.

  • Yield : 88–92%.

Synthesis of the Eastern Part: α,ω-Dicarboxylic Acid Subunit

The eastern part is constructed via condensation of brominated benzaldehydes with malonate esters, followed by reduction and oxidation:

Knoevenagel Condensation

Reaction of 5-bromo-2-hydroxybenzaldehyde with dimethyl malonate in the presence of piperidine and acetic anhydride yields α,β-unsaturated esters (13a/b ).

Reaction Conditions :

Solvent:THF;Temperature:80C;Yield:70%[6].\text{Solvent}: \text{THF}; \quad \text{Temperature}: 80^\circ\text{C}; \quad \text{Yield}: 70\%.

Sodium Borohydride Reduction

The unsaturated ester is reduced to a diol (14a/b ) using NaBH4\text{NaBH}_4 in methanol/acetonitrile:

Conditions:0Crt,4h;Yield:86%[6].\text{Conditions}: 0^\circ\text{C} \rightarrow \text{rt}, \, 4 \, \text{h}; \quad \text{Yield}: 86\%.

Oxidation to Dicarboxylic Acid

The diol is oxidized to the dicarboxylic acid using Jones reagent (CrO3/H2SO4\text{CrO}_3/\text{H}_2\text{SO}_4) in acetone.

Macrocyclization and Final Assembly

Coupling and Macrolactamization

The western diamine and eastern dicarboxylic acid are coupled using peptide coupling reagents (e.g., HATU/DIPEA) to form a linear precursor, which undergoes macrolactamization under high-dilution conditions.

Macrolactamization Protocol :

  • Reagent : HATU(1.1eq)\text{HATU} \, (1.1 \, \text{eq}), DIPEA(3eq)\text{DIPEA} \, (3 \, \text{eq}).

  • Solvent : CH2Cl2\text{CH}_2\text{Cl}_2 (0.001 M).

  • Yield : 11–15%.

Bromination and Functionalization

Regioselective Bromination

Post-macrocyclization bromination is performed using NBS\text{NBS} in CHCl3\text{CHCl}_3 to install remaining bromine atoms.

Optimization :

  • Positional Selectivity : Bromination occurs preferentially at the para position relative to hydroxyl groups.

  • Yield : 65–78%.

Experimental Data and Comparative Analysis

Table 1. Key Intermediates and Reaction Yields

IntermediateReaction StepConditionsYield (%)Reference
6b Iodonium salt formationCH2Cl2\text{CH}_2\text{Cl}_2, rt72
13a Knoevenagel condensationTHF, 80°C70
14a NaBH4\text{NaBH}_4 reductionMeOH/MeCN, 0°C → rt86
MacrocycleMacrolactamizationCH2Cl2\text{CH}_2\text{Cl}_2, HATU11–15

Challenges and Optimization Strategies

Overcoming Steric Hindrance in Macrocyclization

The low yield of macrolactamization (11–15%) is attributed to steric hindrance from bromine substituents. Strategies to mitigate this include:

  • High-Dilution Techniques : Minimizing intermolecular reactions.

  • Microwave-Assisted Synthesis : Accelerating reaction kinetics.

Protecting Group Management

Benzyl ethers are used to protect phenolic hydroxyl groups during iodonium salt formation, with deprotection achieved via hydrogenolysis (H2/Pd-C\text{H}_2/\text{Pd-C}) .

Q & A

Q. What experimental techniques are essential for characterizing Bastadin 14’s structural and chemical properties?

this compound requires comprehensive characterization using nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). For NMR, focus on resolving the unique (E)-2-(hydroxyimino)-N-alkylamide groups and bromophenol matrix, which define its structure . Comparative analysis against a curated NMR database of known bastadins (e.g., chemical shifts for aromatic protons and HI groups) is critical for accurate identification . HPLC should confirm purity and detect potential isomers formed during isolation or storage .

Q. How can researchers validate this compound’s reported cytotoxicity against HCT-116 colon cancer cells?

Reproduce cytotoxicity assays using standardized protocols:

  • Cell culture : Maintain HCT-116 cells in RPMI-1640 medium with 10% FBS.
  • Dose-response : Test this compound at concentrations ranging from 1–100 μM for 48–72 hours.
  • Viability assay : Use MTT or resazurin-based assays, ensuring negative (DMSO control) and positive (e.g., doxorubicin) controls are included .
  • Data validation : Compare IC₅₀ values with literature (e.g., Bastadin 4’s IC₅₀ of 8.2 μM ) and account for batch-to-batch variability in compound purity.

Q. What are the best practices for isolating this compound from marine sponges like Ianthella cf. reticulata?

Follow a validated extraction protocol:

  • Sample preparation : Freeze-dry sponge tissue, homogenize, and extract with MeOH/CH₂Cl₂ (1:1).
  • Chromatography : Use silica gel column chromatography followed by reverse-phase HPLC.
  • Isomer monitoring : Monitor for (E,Z)/(Z,E) isomerization during extraction via LC-MS, as HI groups are prone to photochemical/thermal changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s bioactivity data across studies?

Apply a systematic approach:

  • Source verification : Confirm the sponge species and geographic origin, as related species (e.g., Psammaplysilla) produce structurally similar bastadins with varying activities .
  • Isomer analysis : Re-analyze stored samples for isomerization (e.g., E,Z → E,E conversion) using time-course NMR or circular dichroism .
  • Assay conditions : Compare cell lines, serum concentrations, and incubation times, which may alter potency .
  • Statistical rigor : Use multivariate analysis to distinguish biological variability from methodological artifacts .

Q. What computational methods support the study of this compound’s isomerization mechanisms?

Combine molecular mechanics (MM) and density functional theory (DFT):

  • Energy minimization : Calculate relative stability of (E,Z), (Z,E), and (E,E) isomers.
  • Transition states : Model thermal isomerization pathways to identify activation barriers .
  • Validation : Cross-reference computational results with experimental NMR kinetics (e.g., half-life of isomer interconversion) .

Q. How should researchers design experiments to explore this compound’s dual activity against Trypanosoma brucei and cancer cells?

Adopt a multi-target screening strategy:

  • Parasitic assays : Use bloodstream-form T. brucei with Alamar Blue viability assays (IC₅₀ values for Bastadins 13 and 19: ~15–20 μM ).
  • Selectivity index : Compare cytotoxicity in mammalian vs. parasitic cells to assess therapeutic potential.
  • Mechanistic studies : Perform proteomic profiling or target-based assays (e.g., Ca²⁺ channel modulation, a proposed bastadin target) .

Methodological Considerations

Q. How to address challenges in reproducing this compound’s NMR data?

  • Database reliance : Use a bastadin-specific NMR reference library to assign peaks (e.g., aromatic protons at δ 6.8–7.2 ppm, HI protons at δ 8.2–9.0 ppm ).
  • Parameter standardization : Maintain consistent solvent (e.g., CDCl₃), temperature (25°C), and concentration (5–10 mg/mL) across experiments.
  • Collaborative validation : Share raw NMR files (FID) via repositories for peer verification .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response data?

  • Non-linear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • Outlier handling : Apply Grubbs’ test to exclude anomalous replicates.
  • Meta-analysis : Aggregate data from multiple studies to assess reproducibility, reporting 95% confidence intervals .

Tables for Key Data Reference

Property This compound Reference
Cytotoxicity (HCT-116) IC₅₀: ~10–20 μM (varies by isomer)
Anti-T. brucei IC₅₀ 15–20 μM
Key NMR Shifts (HI) δ 8.5–9.0 ppm (¹H); δ 150–160 ppm (¹³C)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bastadin 14
Reactant of Route 2
Bastadin 14

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